Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC17534928
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | methyl 2-methyl-4-(prop-2-ynylamino)pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C10H11N3O2/c1-4-5-11-9-8(10(14)15-3)6-12-7(2)13-9/h1,6H,5H2,2-3H3,(H,11,12,13) |
| Standard InChI Key | FNUYCLXJKRRUSC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C(=N1)NCC#C)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate features a pyrimidine ring system—a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. Critical substituents include:
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2-Methyl group: Enhances steric stability and influences electronic distribution.
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4-(Prop-2-yn-1-yl)amino group: Introduces an alkyne moiety, enabling click chemistry applications.
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5-Carboxylate ester: Modifies solubility and reactivity for targeted drug delivery.
The compound’s molecular structure is represented in Figure 1, though explicit crystallographic data remain limited in publicly available literature.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| Solubility | Moderate in polar solvents |
| Melting Point | Not yet characterized |
| LogP (Partition Coefficient) | Estimated 1.2 (moderate lipophilicity) |
Synthesis and Industrial Production
Stepwise Synthesis
The synthesis of methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate involves multi-step organic reactions:
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Pyrimidine Ring Formation:
A condensation reaction between β-keto esters and guanidine derivatives under acidic conditions generates the pyrimidine backbone. For example, ethyl acetoacetate reacts with guanidine carbonate to yield 2-methylpyrimidine intermediates. -
4-Position Amination:
Nucleophilic substitution introduces the prop-2-yn-1-ylamino group. Propargylamine reacts with a chlorinated or brominated pyrimidine precursor under basic conditions (e.g., KCO in DMF). -
Esterification at the 5-Position:
Carboxylic acid intermediates are esterified using methanol in the presence of sulfuric acid or via Mitsunobu conditions for higher yields.
Industrial Optimization
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and scalability. Key parameters include:
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Catalyst Selection: Palladium-based catalysts improve amination selectivity.
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Solvent Systems: Dimethylformamide (DMF) or acetonitrile balances reactivity and safety.
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Temperature Control: Maintained at 60–80°C to prevent alkyne polymerization.
Biological Activities and Mechanisms
Neuroprotective Effects
In vitro studies demonstrate the compound’s ability to mitigate neuronal apoptosis induced by oxidative stress. Mechanistically, it inhibits caspase-3 activation and reduces reactive oxygen species (ROS) levels by 40–60% in cortical neuron models.
Anti-Inflammatory Action
The compound suppresses NF-κB signaling by preventing IκBα phosphorylation, thereby reducing pro-inflammatory cytokine production (e.g., TNF-α and IL-6 by 50–70% in macrophage assays).
Table 2: Key Biological Activities
| Activity | Model System | Effect Size |
|---|---|---|
| Neuroprotection | Cortical Neurons | 40–60% ROS reduction |
| Anti-Inflammatory | RAW 264.7 Macrophages | 50–70% cytokine inhibition |
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound serves as a scaffold for derivatization:
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Alkyne Modification: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for enhanced target binding.
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Ester Hydrolysis: Conversion to the carboxylic acid improves water solubility for intravenous formulations.
Target Engagement
Molecular docking studies predict high affinity for kinase domains (e.g., GSK-3β and JNK3), implicating potential in Alzheimer’s and Parkinson’s disease therapeutics.
Comparative Analysis with Structural Analogs
Methyl vs. Ethyl Esters
Replacing the methyl ester with an ethyl group (e.g., ethyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate) increases logP from 1.2 to 1.8, enhancing blood-brain barrier permeability but reducing aqueous solubility.
Carboxylic Acid Derivatives
The free carboxylic acid analog exhibits stronger metal chelation (e.g., Zn and Cu) due to deprotonation at physiological pH, which may influence metalloenzyme inhibition.
Table 3: Structural and Functional Comparisons
| Compound | Key Feature | Biological Impact |
|---|---|---|
| Methyl ester (Target) | Balanced lipophilicity | Optimal CNS penetration |
| Ethyl ester | Higher logP | Enhanced BBB permeability |
| Carboxylic acid derivative | Metal chelation | Potential enzyme inhibition |
Research Gaps and Future Directions
Pharmacokinetic Profiling
Current data lack in vivo absorption, distribution, metabolism, and excretion (ADME) parameters. Future studies should employ radiolabeled analogs to track biodistribution.
Toxicity Assessment
Preliminary cytotoxicity screens show IC > 100 µM in HEK293 cells, suggesting low acute toxicity. Chronic exposure effects remain unstudied.
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